Se-(Methyl)selenocysteine hydrochloride
Overview
Description
Se-(methyl)selenocysteine hydrochloride is a selenium-containing amino acid derivative. It is a methylated product of selenocysteine, which is catalyzed by selenocysteine methyltransferase in certain plants like Astragalus bisulcatus . This compound has gained attention due to its potential chemopreventive properties and its role in various biological processes .
Mechanism of Action
Target of Action
The primary targets of Se-(Methyl)selenocysteine hydrochloride are cancer cells, particularly those of breast cancer . It has been shown to block cell cycle progression and proliferation of premalignant mammary lesions . It also targets the blood-brain barrier, ameliorating its disruption in cases of focal cerebral ischemia .
Mode of Action
This compound interacts with its targets by altering the redox status of cells. It enhances the production of methlylselenol in vivo, which triggers cellular apoptosis . This compound also inhibits ferroptosis and upregulates tight junction proteins in an Akt/GSK3β-dependent manner, thereby protecting the blood-brain barrier .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the regulation of the cell cycle, blocking progression and proliferation of premalignant lesions . It also influences the Akt/GSK3β signaling pathway, which plays a crucial role in cellular survival and apoptosis .
Result of Action
The action of this compound results in several molecular and cellular effects. It induces apoptosis of cancer cell lines in culture , inhibits mammary tumor formation in rats , and lessens brain infarct volume in mice . It also improves cell viability and maintains the barrier function of bEnd.3 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other selenium compounds can affect its bioavailability . Additionally, the compound’s storage temperature can impact its stability .
Biochemical Analysis
Biochemical Properties
Se-(Methyl)selenocysteine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with selenocysteine methyltransferase, an enzyme that catalyzes its formation . The nature of these interactions involves the transfer of a methyl group from the enzyme to selenocysteine, resulting in the formation of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to alter the redox status of cells and trigger cellular apoptosis . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to block cell cycle progression and proliferation of premalignant mammary lesions .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is quite complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to enhance the production of methlylselenol in vivo, which in turn alters the redox status of cells and triggers cellular apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been shown to have an additive effect on irinotecan-induced tumor growth reduction in a FaDu mouse xenograft model when administered at a dose of 5 µg/animal per day .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it is converted via the action of β-lyase, to methylselenol and then to hydrogen selenide .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
Se-(methyl)selenocysteine hydrochloride can be synthesized through the reaction of chloroalanine derivatives with methylselenol or its salts . The process involves the generation of methyselenide sodium, which is then reacted with L-chloroalanine methyl ester hydrochloride, L-chloroalanine hydrochloride, or L-chloroalanine to yield Se-(methyl)selenocysteine .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Se-(methyl)selenocysteine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound.
Substitution: Halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction can produce selenol compounds .
Scientific Research Applications
Se-(methyl)selenocysteine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a standard in fluorescence-XANES (X-ray absorption near-edge spectroscopy) imaging.
Biology: Studied for its role in cellular redox regulation and apoptosis induction.
Medicine: Investigated for its chemopreventive properties, particularly in breast cancer.
Industry: Utilized in the development of selenium supplements and as a component in various biochemical assays.
Comparison with Similar Compounds
Se-(methyl)selenocysteine hydrochloride is unique compared to other selenium-containing compounds due to its specific methylation and biological activity. Similar compounds include:
Seleno-L-cystine: Another selenium-containing amino acid with different biological properties.
Seleno-L-methionine: A selenium analog of methionine, used as a dietary supplement.
Selenocystamine dihydrochloride: A selenium compound with distinct chemical and biological activities.
This compound stands out due to its potent chemopreventive properties and its ability to modulate various cellular pathways .
Properties
IUPAC Name |
(2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPVTFHGWJDSDV-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Se]C[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474695 | |
Record name | Se-(Methyl)selenocysteine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863394-07-4 | |
Record name | Se-(Methyl)selenocysteine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-amino-3-(methylselanyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the impact of different selenium species, including Se-(Methyl)selenocysteine hydrochloride, on Cochlodinium polykrikoides?
A1: Cochlodinium polykrikoides is a marine dinoflagellate known to form harmful algal blooms (HABs). Understanding how different forms of selenium, an essential trace element, influence its growth is crucial. This knowledge can shed light on the factors contributing to HAB formation and potentially inform strategies for mitigating their negative ecological and economic impacts.
Q2: Why might high concentrations of this compound be inhibitory to Cochlodinium polykrikoides growth?
A2: While the exact mechanisms require further investigation, high concentrations of selenium species, in general, can lead to cellular stress and toxicity in various organisms. This toxicity may arise from disrupting normal metabolic processes or causing oxidative damage within the cells of Cochlodinium polykrikoides.
Q3: What are the implications of these findings regarding oil spills and Cochlodinium polykrikoides blooms?
A: Oil spills can release various selenium species into the marine environment. The study suggests that oil spills, while initially possibly inhibiting Cochlodinium polykrikoides growth due to the sudden influx of selenium, could ultimately provide a long-term source of this nutrient, potentially contributing to future bloom events. []
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